molecular formula C21H27N3O3 B1164213 MAB-CHMINACA metabolite M10

MAB-CHMINACA metabolite M10

Cat. No.: B1164213
M. Wt: 369.5
InChI Key: RFCMMGZOXTXBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAB-CHMINACA is an indazole-based synthetic cannabinoid (CB) structurally similar to AB-CHMINACA, both of which have been found in herbal blend products and are classified as Schedule I substances by the US Drug Enforcement Administration. MAB-CHMINACA is a potent agonist of the CB1 receptor with a reported Ki value of 0.289 nM. MAB-CHMINACA metabolite M10 is a potential metabolite of MAB-CHMINACA with two sites of metabolism (the terminal amide has been hydrolyzed to a carboxylic acid, and the isopropyl group has been hydroxylated). This compound readily cyclizes to the lactone. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5

InChI

InChI=1S/C21H27N3O3/c1-21(2)13-27-20(26)18(21)22-19(25)17-15-10-6-7-11-16(15)24(23-17)12-14-8-4-3-5-9-14/h6-7,10-11,14,18H,3-5,8-9,12-13H2,1-2H3,(H,22,25)

InChI Key

RFCMMGZOXTXBEN-UHFFFAOYSA-N

SMILES

O=C(NC1C(OCC1(C)C)=O)C2=NN(CC3CCCCC3)C4=C2C=CC=C4

Synonyms

ADB-CHMINACA metabolite M10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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